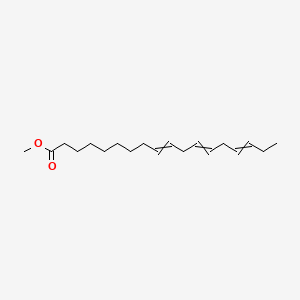Methyl linolenate is a natural product found in Mikania goyazensis, Anchietea salutaris, and other organisms with data available.
9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)-
CAS No.: 7361-80-0
Cat. No.: VC3714308
Molecular Formula: C19H32O2
Molecular Weight: 292.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7361-80-0 |
|---|---|
| Molecular Formula | C19H32O2 |
| Molecular Weight | 292.5 g/mol |
| IUPAC Name | methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
| Standard InChI | InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11H,3,6,9,12-18H2,1-2H3/b5-4-,8-7-,11-10- |
| Standard InChI Key | DVWSXZIHSUZZKJ-YSTUJMKBSA-N |
| Isomeric SMILES | CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC |
| SMILES | CCC=CCC=CCC=CCCCCCCCC(=O)OC |
| Canonical SMILES | CCC=CCC=CCC=CCCCCCCCC(=O)OC |
Introduction
Chemical Structure and Properties
9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)- is the methyl ester of α-linolenic acid, featuring a long hydrocarbon chain with three double bonds at the 9th, 12th, and 15th carbon positions. All three double bonds are in the cis (Z) configuration, which is critical for its biological activity and physical properties.
Physical Properties
The physical properties of methyl linolenate are summarized in the following table:
| Property | Value | Reference |
|---|---|---|
| Physical state | Liquid | |
| Color | Clear colorless | |
| Melting point | -57°C | |
| Boiling point | 182°C/3 mmHg | |
| Density | 0.895 g/mL at 25°C | |
| Refractive index | n 20/D 1.470 | |
| Flash point | 113°C | |
| LogP | 6.96 |
Methyl linolenate is sparingly soluble in chloroform and slightly soluble in ethyl acetate and methanol . It requires storage at low temperatures (approximately -20°C) to maintain stability due to its susceptibility to oxidation .
Nomenclature and Identification
Synonyms and Alternative Names
The compound is known by numerous names in scientific literature:
-
Methyl linolenate
-
Methyl α-linolenate
-
α-Linolenic acid methyl ester
-
Linolenic acid, methyl ester
-
Methyl cis,cis,cis-octadeca-9,12,15-trienoate
-
Methyl (9Z,12Z,15Z)-octadecatrienoate
-
Methyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate
-
(Z,Z,Z)-9,12,15-Octadecatrienoic acid methyl ester
-
9Z,12Z,15Z-Octadecatrienoic acid methyl ester
Identification Markers
The compound can be identified using several standard identifiers:
-
InChIKey: DVWSXZIHSUZZKJ-YSTUJMKBSA-N (with stereochemistry)
-
Alternative InChIKey: DVWSXZIHSUZZKJ-UHFFFAOYSA-N (without stereochemistry)
-
EPA Substance Registry System: 9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)- (301-00-8)
Occurrence and Sources
Natural Occurrence
Methyl linolenate has been reported to occur naturally in various plant sources. According to the search results, it has been found in:
-
Banana
-
Grape
-
Grapefruit juice
-
Melon
-
Strawberries
-
Mushroom
-
Ageratum conyzoides
-
Albizia adianthifolia
-
Mikania goyazensis
Biological Activities and Applications
Analytical Applications
9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)- serves primarily as a reference standard in analytical chemistry. It is extensively used in the analysis of fatty acid compositions through techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) . This application is particularly important for distinguishing between cis- and trans-fatty acid methyl ester isomers in various samples.
Medicinal Properties and Research Applications
The compound has shown potential medicinal properties in recent research studies:
-
Exhibits cytotoxicity against human lung carcinoma cell lines, suggesting potential anticancer activity
-
Studies indicate it may inhibit caspase-3, an enzyme involved in programmed cell death (apoptosis)
-
Being investigated for potential skin whitening effects through anti-melanogenesis activity
-
Used in lipidomics research to understand enzymatic processes related to polyunsaturated fatty acid metabolism
Industrial Applications
In the industrial sector, methyl linolenate is being studied for its potential applications in:
-
Biodiesel production, where its oxidative stability and cold flow properties are of particular interest
-
Studies focusing on lipid peroxidation mechanisms, which have implications for food preservation and cosmetic formulations
Molecular Interactions and Docking Studies
Protein Interaction Studies
Recent molecular docking research has investigated the interactions between 9,12,15-octadecatrienoic acid, methyl ester and various proteins. One significant study examined its interaction with caspase-3 (protein 1CP3), an enzyme involved in apoptosis .
The research findings suggest that:
-
The compound can inhibit caspase-3, potentially influencing apoptotic pathways
-
Among various phyto-compounds studied (including 9-octadecene, phytol, and 9,12-octadecadienoic acid), 9,12,15-octadecatrienoic acid demonstrated more potential bond interactions with the target protein
-
Both two-dimensional and three-dimensional analyses of these interactions have been conducted to understand binding mechanisms
These findings suggest potential applications in cancer research, providing preliminary evidence for the development of novel therapeutic agents.
Analytical Methods
Detection and Quantification
The compound serves as an important standard in analytical chemistry, particularly for:
-
Gas chromatography (GC) applications to analyze fatty acid profiles
-
High-performance liquid chromatography (HPLC) methods
-
Mass spectrometry identification and quantification protocols
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume